Methyl 5-Fluoro-2-(2-methoxy-2-oxoethoxy)benzoate
Overview
Description
Methyl 5-Fluoro-2-(2-methoxy-2-oxoethoxy)benzoate is an organic compound with the molecular formula C11H11FO5. It is a fluorinated benzoate ester, which finds applications in various fields of scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Fluoro-2-(2-methoxy-2-oxoethoxy)benzoate typically involves the esterification of 5-fluoro-2-hydroxybenzoic acid with methoxyacetic acid under acidic conditions. The reaction is catalyzed by sulfuric acid, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production with enhanced reaction kinetics and efficient purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Fluoro-2-(2-methoxy-2-oxoethoxy)benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups.
Hydrolysis: 5-Fluoro-2-hydroxybenzoic acid and methoxyacetic acid.
Oxidation: 5-Fluoro-2-(2-carboxy-2-oxoethoxy)benzoate.
Scientific Research Applications
Methyl 5-Fluoro-2-(2-methoxy-2-oxoethoxy)benzoate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-Fluoro-2-(2-methoxy-2-oxoethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the ester group facilitates its transport across biological membranes. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-Fluoro-2-hydroxybenzoate
- Methyl 2-(2-methoxy-2-oxoethoxy)benzoate
- Ethyl 5-Fluoro-2-(2-methoxy-2-oxoethoxy)benzoate
Uniqueness
Methyl 5-Fluoro-2-(2-methoxy-2-oxoethoxy)benzoate stands out due to its unique combination of a fluorine atom and a methoxyacetic ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 5-fluoro-2-(2-methoxy-2-oxoethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO5/c1-15-10(13)6-17-9-4-3-7(12)5-8(9)11(14)16-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDZEMVTCIJYQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.